molecular formula C9H11NO2 B12680857 Kkl543DB2R CAS No. 31262-72-3

Kkl543DB2R

Cat. No.: B12680857
CAS No.: 31262-72-3
M. Wt: 167.20 g/mol
InChI Key: COLNVLDHVKWLRT-QZMQFESKSA-N
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Description

The compound identified by the Unique Ingredient Identifier (UNII) 5WJS4S6YS4 is known as L-phenylalanine-.beta.-T, (.beta.S)- . This compound is a stereoisomer of phenylalanine, an essential amino acid that plays a crucial role in the biosynthesis of proteins. L-phenylalanine is a precursor for various bioactive compounds, including neurotransmitters like dopamine, norepinephrine, and epinephrine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-phenylalanine-.beta.-T, (.beta.S)- typically involves the use of enzymatic or chemical methods. One common approach is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer. Chemical synthesis may involve the use of chiral catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of L-phenylalanine-.beta.-T, (.beta.S)- often employs fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified through various downstream processes.

Chemical Reactions Analysis

Types of Reactions

L-phenylalanine-.beta.-T, (.beta.S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino acid into its corresponding keto acid.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of L-phenylalanine, such as keto acids, amines, and substituted phenylalanine compounds.

Scientific Research Applications

L-phenylalanine-.beta.-T, (.beta.S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Medicine: L-phenylalanine is investigated for its potential therapeutic effects in conditions like depression and chronic pain.

    Industry: It is used in the production of artificial sweeteners like aspartame.

Mechanism of Action

The mechanism of action of L-phenylalanine-.beta.-T, (.beta.S)- involves its role as a precursor in the biosynthesis of neurotransmitters. It is converted into L-tyrosine by the enzyme phenylalanine hydroxylase, and subsequently into dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the stress response.

Comparison with Similar Compounds

Similar Compounds

    L-tyrosine: Another essential amino acid that is directly synthesized from L-phenylalanine.

    D-phenylalanine: The D-enantiomer of phenylalanine, which has different biological activities.

    L-tryptophan: An essential amino acid that serves as a precursor for serotonin.

Uniqueness

L-phenylalanine-.beta.-T, (.beta.S)- is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereoisomer is particularly important in the study of chiral specificity in biochemical processes.

Properties

CAS No.

31262-72-3

Molecular Formula

C9H11NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(2S,3R)-2-amino-3-phenyl-3-tritiopropanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6T/t6-,8+/m1

InChI Key

COLNVLDHVKWLRT-QZMQFESKSA-N

Isomeric SMILES

[H][C@@]([3H])(C1=CC=CC=C1)[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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